molecular formula C5H4ClNO2 B1367292 5-Chloro-1H-pyrrole-3-carboxylic acid CAS No. 79600-77-4

5-Chloro-1H-pyrrole-3-carboxylic acid

Cat. No. B1367292
CAS RN: 79600-77-4
M. Wt: 145.54 g/mol
InChI Key: FAFCJBVGFLUQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C5H4ClNO2 . It has an average mass of 145.544 Da and a monoisotopic mass of 144.993057 Da .


Molecular Structure Analysis

The InChI code for 5-Chloro-1H-pyrrole-3-carboxylic acid is 1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) and the InChI key is FAFCJBVGFLUQSB-UHFFFAOYSA-N . The compound has a molecular weight of 145.54 .


Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrole-3-carboxylic acid has a molecular weight of 145.54 . It is a yellow to brown solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Pyrrole derivatives have diverse applications in various fields . Here are some of the applications:

  • Medicinal Chemistry : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

  • Pharmaceutical Applications : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

  • Material Science : Pyrrole derivatives are also used in material science applications . For example, pyrrole-3-carboxylic acid is utilized for the preparation of a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode .

  • Biochemical Analysis : Pyrrole-3-carboxylic acid is used in the determination of serotonin (SER) in blood serum and urine samples .

  • Nonsteroidal Anti-inflammatory Drugs : Pyrrole containing drugs such as tolmetin are used as nonsteroidal anti-inflammatory drugs .

  • Lipid-lowering Agents : Atorvastatin, a pyrrole containing drug, is used as a lipid-lowering agent .

  • Insecticides : Pyrroles are also used in the formulation of insecticides .

  • Dyes : Pyrroles are used in the production of dyes .

  • Polymers : Pyrroles are used in the production of polymers .

  • Antibacterial, Antimycobacterial, Anti-inflammatory, Antitumor, Antidiabetic, Anti-allergic, Antipyretic, Antiviral, Antioxidant, Anti-amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities : The derivatives of 1, 3-diazole show these diverse biological activities .

  • Antipsychotic Drugs : Pyrrole ring system is known to have many biological properties such as antipsychotic .

  • β-adrenergic Antagonist : Pyrrole containing drugs are known to have β-adrenergic antagonist properties .

  • Anxiolytic Drugs : Pyrrole is a component in drugs that have anxiolytic properties .

  • Anticancer Drugs : Pyrrole containing drugs are known to have anticancer properties, particularly against leukemia, lymphoma and myelofibrosis .

  • Antibacterial and Antifungal Drugs : Pyrrole is a component in drugs that have antibacterial and antifungal properties .

  • Antiprotozoal and Antimalarial Drugs : Pyrrole containing drugs are known to have antiprotozoal and antimalarial properties .

Safety And Hazards

The safety information for 5-Chloro-1H-pyrrole-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for research on 5-Chloro-1H-pyrrole-3-carboxylic acid are not well-documented in the literature. Given the interest in pyrazole and pyrrole derivatives in various fields such as medicine and agriculture , it would be worthwhile to further investigate the properties and potential applications of 5-Chloro-1H-pyrrole-3-carboxylic acid.

properties

IUPAC Name

5-chloro-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFCJBVGFLUQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrrole-3-carboxylic acid

Synthesis routes and methods

Procedure details

Methyl 5-chloropyrrole-3-carboxylate (900 g.) was refluxed for 9 hours with 20 ml. of methanol and 10 ml. of 1 N sodium hydroxide. Methanol was removed by evaporation, the aqueous residue was diluted with approximately 10 ml. of water and extracted twice with ether. The aqueous phase was acidified with conc. hydrochloric acid and product extracted into ethyl acetate. The three ethyl acetate extracts were combined, washed with saturated sodium chloride, dried over anhydrous sodium sulfate and evaported to product (715 mg., m.p. 175°-178° C.). Recrystallization from methylene chloride/hexane afforded purified 5-chloropyrrole-3-carboxylic acid (300 mg., m.p. 178°-180° C.).
Quantity
900 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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